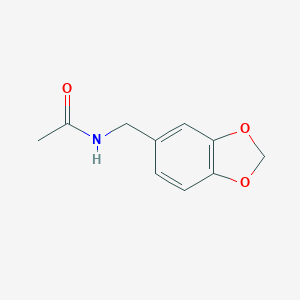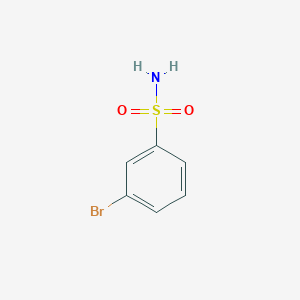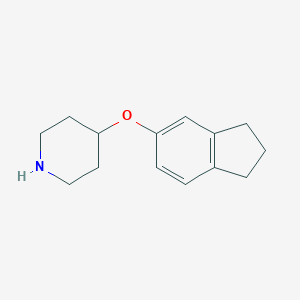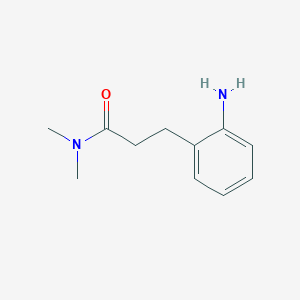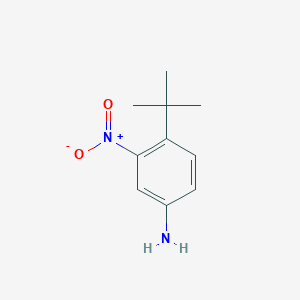
4-Tert-butyl-3-nitroaniline
Descripción general
Descripción
4-Tert-butyl-3-nitroaniline: is an organic compound with the molecular formula C10H14N2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-nitroaniline typically involves the nitration of 4-tert-butylaniline. The process can be summarized as follows:
Nitration of 4-tert-butylaniline: This step involves the reaction of 4-tert-butylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the benzene ring.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite in hydrochloric acid for diazotization, followed by coupling with phenols or aromatic amines.
Oxidation: Hydrogen peroxide, potassium permanganate.
Major Products Formed:
Reduction: 4-tert-butyl-3-phenylenediamine.
Substitution: Azo dyes.
Oxidation: Various nitro derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-nitroaniline has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Analytical Chemistry: It is used as a reference standard and reagent in analytical methods for the detection and quantification of related compounds.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-3-nitroaniline depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The amino group undergoes diazotization to form a diazonium salt, which then couples with other aromatic compounds to form azo dyes.
Oxidation: The amino group is oxidized to a nitro group or other functional groups through the transfer of oxygen atoms from the oxidizing agent.
Comparación Con Compuestos Similares
4-tert-butylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitroaniline: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-nitroaniline: Lacks the tert-butyl group and has different reactivity and applications.
Uniqueness: 4-Tert-butyl-3-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in various chemical syntheses.
Propiedades
IUPAC Name |
4-tert-butyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIPCNLIXXUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311478 | |
| Record name | 4-tert-butyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31951-12-9 | |
| Record name | 31951-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-butyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TERT-BUTYL)-3-NITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
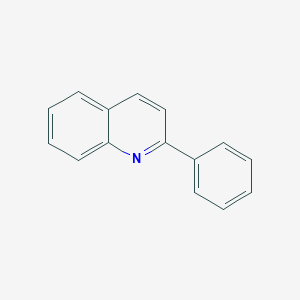
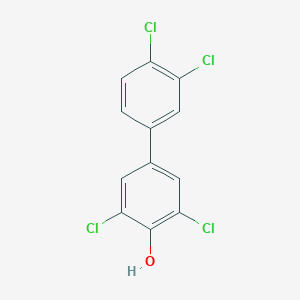
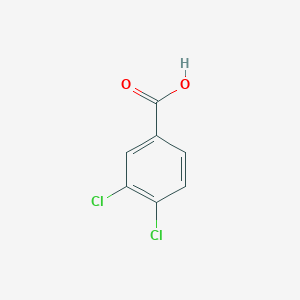
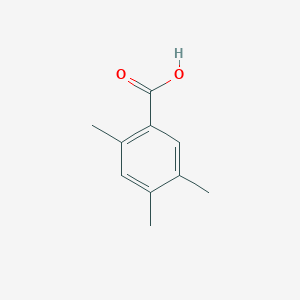
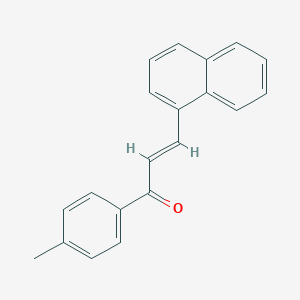
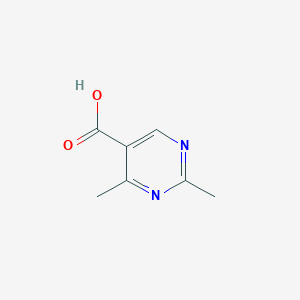


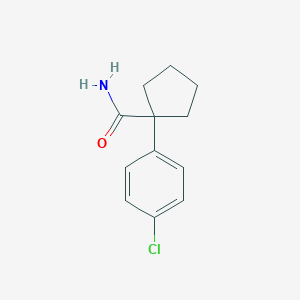
![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)
